molecular formula C14H15F3O B12553757 6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one CAS No. 146801-35-6

6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one

Cat. No.: B12553757
CAS No.: 146801-35-6
M. Wt: 256.26 g/mol
InChI Key: ZAXQSTLTVAKTHL-UHFFFAOYSA-N
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Description

6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one is an organic compound with the molecular formula C14H15F3O. This compound is characterized by the presence of trifluoromethyl, dimethyl, and phenyl groups attached to a hexenone backbone. The trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-5-phenylhex-4-en-3-one with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one is unique due to its specific combination of trifluoromethyl, dimethyl, and phenyl groups. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

146801-35-6

Molecular Formula

C14H15F3O

Molecular Weight

256.26 g/mol

IUPAC Name

6,6,6-trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one

InChI

InChI=1S/C14H15F3O/c1-13(2,3)12(18)9-11(14(15,16)17)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

ZAXQSTLTVAKTHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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